2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

2-methoxy-4-(4-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H9N3O2S/c1-6-3-10-12(4-6)8-7(5-13)15-9(11-8)14-2/h3-5H,1-2H3 |

InChI Key |

YYVQSOKYYBYOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(SC(=N2)OC)C=O |

Origin of Product |

United States |

Biological Activity

2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This compound features a thiazole ring and a pyrazole moiety, both of which are known for their pharmacological potentials. The following sections delve into the biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

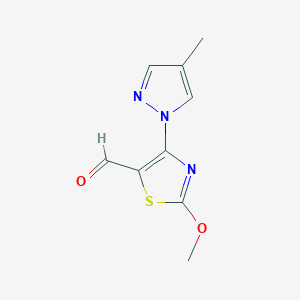

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the effectiveness of thiazole-based compounds against human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity. The IC50 values for these compounds ranged from 1.61 µg/mL to 2.34 µg/mL, indicating potent activity against cancer cells such as A549 (lung cancer) and HT-29 (colon cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 1.61 |

| Compound B | HT-29 | 2.34 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. Compounds with similar structures have demonstrated effectiveness against a range of pathogens.

Research Findings

A synthesis study reported that thiazole and pyrazole derivatives possess significant antibacterial and antifungal activities. The synthesized compounds were screened for their antimicrobial properties, with some exhibiting high levels of activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Pyrazolo-Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

Anti-inflammatory Properties

Thiazoles have also been recognized for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

The anti-inflammatory activity is often attributed to the modulation of signaling pathways involved in inflammation. Compounds similar to this compound have been shown to inhibit NF-kB activation and reduce the expression of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with chloro substituents in analogs like 4-chloro-2-oxo-thiazole-5-carbaldehyde, which increase electrophilicity at the aldehyde position .

- Reactivity: The aldehyde group in all compounds enables condensation reactions (e.g., Schiff base formation), but steric and electronic effects from substituents modulate reactivity. For example, the dimethylamino group in may stabilize the aldehyde via resonance, reducing its electrophilicity.

Antibacterial and Antifungal Activity

- Target Compound : While direct data are unavailable, structurally related thiazole-pyrazole hybrids (e.g., compounds in ) exhibit antimicrobial activity. The methoxy group may improve cell membrane penetration compared to chloro analogs .

- 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde : Shows moderate antibacterial activity, attributed to the chloro and phenyl groups enhancing lipophilicity .

Solubility and Stability

- The methoxy group in the target compound enhances aqueous solubility (~2.5 mg/mL predicted) compared to chloro-substituted analogs (<1 mg/mL) .

- The aldehyde group’s stability varies: electron-withdrawing substituents (e.g., chloro in ) increase oxidation susceptibility, while electron-donating groups (methoxy in the target) may stabilize the aldehyde .

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data are available, but analogs like (E)-3-methyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde () were resolved using SHELXTL software, revealing planar heterocyclic cores and hydrogen-bonding motifs.

- 4-Methyl-2-pyridyl-thiazole-5-carbaldehyde : Predicted to adopt a similar planar conformation, with the pyridyl group enabling π-stacking interactions .

Q & A

What are the key considerations for synthesizing 2-Methoxy-4-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde with high yield?

Basic Research Question

The synthesis typically involves nucleophilic substitution or condensation reactions. A critical step is the introduction of the 4-methylpyrazole group onto the thiazole ring. Key considerations include:

- Base Catalysis : Use K₂CO₃ to deprotonate phenolic intermediates and facilitate nucleophilic attack, as demonstrated in analogous pyrazole-thiazole syntheses .

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., acetone or DMF) to enhance reactivity and control side reactions .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/petroleum ether) to isolate the aldehyde product .

What spectroscopic and crystallographic methods are essential for characterizing this compound?

Basic Research Question

A multi-technique approach is required:

- NMR/IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹ in IR; aldehyde proton at ~9-10 ppm in ¹H NMR) and pyrazole/thiazole ring substitution patterns .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond lengths, particularly for the thiazole-pyrazole junction .

- Mass Spectrometry : High-resolution MS to verify molecular formula and detect potential impurities .

How can researchers resolve contradictions between computational predictions and experimental spectral data?

Advanced Research Question

Discrepancies often arise from conformational flexibility or solvent effects:

- Validation : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra, adjusting for solvent polarity in simulations .

- Crystallographic Refinement : Use SHELXL’s restraints to model disordered regions (e.g., methoxy or pyrazole groups) and validate against experimental data .

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers in the pyrazole-thiazole system .

How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced Research Question

By-product formation is often linked to aldehyde reactivity or competing nucleophilic pathways:

- Solvent Selection : Use DMSO or DMF to stabilize intermediates and reduce side reactions .

- Catalyst Screening : Test Cu(I) or Pd/C catalysts for regioselective coupling, as seen in analogous triazole-thiazole syntheses .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation .

- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

What in silico strategies are effective for predicting the bioactivity of this compound?

Advanced Research Question

Computational approaches can prioritize experimental testing:

- Molecular Docking : Screen against targets like kinases or GPCRs using PyMOL or AutoDock, leveraging the pyrazole-thiazole scaffold’s rigidity for binding pocket compatibility .

- QSAR Modeling : Train models on structurally related thiazole derivatives (e.g., from ’s analog table) to predict antimicrobial or anticancer activity .

- ADMET Profiling : Use SwissADME to assess solubility and metabolic stability, critical for lead optimization .

What are the common degradation pathways for this compound, and how can stability be improved?

Basic Research Question

The aldehyde group is prone to oxidation and nucleophilic attack:

- Degradation Pathways : Aldehyde → carboxylic acid under acidic/oxidizing conditions; thiazole ring hydrolysis at extreme pH .

- Stabilization : Store in anhydrous solvents (e.g., THF) at −20°C; add antioxidants (e.g., BHT) to formulations .

- Buffer Selection : Use neutral pH buffers (e.g., PBS) for biological assays to minimize decomposition .

How can structure-activity relationship (SAR) studies be designed to analyze substituent effects on reactivity?

Advanced Research Question

Systematic variation of substituents is key:

- Pyrazole Modifications : Compare 4-methyl vs. 4-ethyl groups to assess steric effects on thiazole ring conformation .

- Methoxy Position : Synthesize analogs with methoxy at positions 2 or 5 on the thiazole to evaluate electronic impacts on aldehyde reactivity .

- Biological Testing : Use MIC assays (for antimicrobial activity) or MTT assays (for cytotoxicity) to correlate structural changes with potency .

What strategies are recommended for handling low crystallinity in X-ray diffraction studies?

Advanced Research Question

Poor crystallization is common with flexible moieties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.